

# Chemical structure of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

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## Compound of Interest

Compound Name: *3-Chloro-5-hydroxy-4-methoxybenzaldehyde*

CAS No.: 54246-06-9

Cat. No.: B3178411

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## Technical Profile: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

CAS: 54246-06-9 Common Identity: 5-Chloro-isovanillin (Regioisomer of 5-Chlorovanillin)[1]

## Executive Summary & Structural Distinction

**3-Chloro-5-hydroxy-4-methoxybenzaldehyde** is a specialized trisubstituted benzaldehyde derivative used primarily as a scaffold in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, tyrosine kinase inhibitors, and complex agrochemicals.[2][3][4]

Critical Isomer Warning: Researchers frequently confuse this compound with its more common isomer, 5-Chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde, CAS 19463-48-0). The distinction lies in the position of the hydroxyl and methoxy groups relative to the aldehyde core:

- Target (CAS 54246-06-9): 3-Chloro, 4-Methoxy, 5-Hydroxy.[1][5] (Isovanillin series)

- Common Isomer (CAS 19463-48-0): 3-Chloro, 4-Hydroxy, 5-Methoxy.[5] (Vanillin series)

This structural nuance dictates entirely different synthetic strategies and biological reactivities. This guide focuses exclusively on the synthesis and characterization of the 3-Chloro-5-hydroxy-4-methoxy isomer (CAS 54246-06-9).

## Chemical Identity & Properties

Property	Data
IUPAC Name	3-Chloro-5-hydroxy-4-methoxybenzaldehyde
CAS Number	54246-06-9
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub>
Molecular Weight	186.59 g/mol
SMILES	<chem>COC1=C(C=C(C=C1Cl)C=O)O</chem> (Note: Symmetry allows 3-Cl/5-OH equivalence in naming)
Appearance	Off-white to pale beige crystalline solid
Melting Point	168–172 °C (Distinct from 5-chlorovanillin's 164–166 °C)
Solubility	Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[1][2][3]
pKa (Predicted)	~7.2 (Phenolic OH)

## Synthetic Strategy: The Regioselective "Switch"

Direct chlorination of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is problematic because the hydroxyl group at C3 directs electrophilic substitution to the C2 and C6 positions (ortho/para), rather than the desired C5 position.

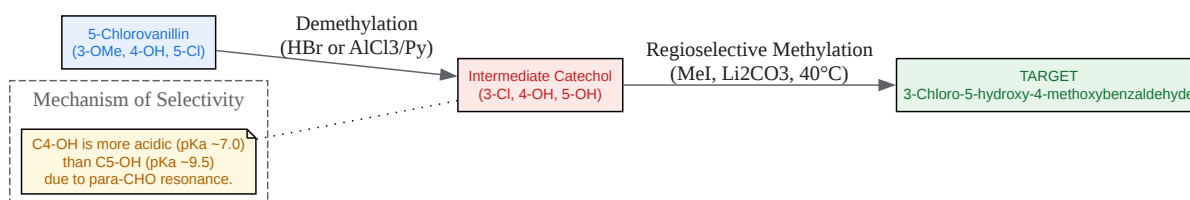
Therefore, the most authoritative and high-yield synthesis employs a Demethylation-Remethylation Strategy starting from the readily available 5-Chlorovanillin. This route leverages

the differential acidity of the phenolic hydroxyl groups in the intermediate 3-chloro-4,5-dihydroxybenzaldehyde.

## Mechanism of Regioselectivity[8]

- Demethylation: 5-Chlorovanillin is fully demethylated to the catechol intermediate.
- pKa Differentiation: In 3-chloro-4,5-dihydroxybenzaldehyde, the hydroxyl group at C4 (para to the aldehyde) is significantly more acidic than the hydroxyl at C5 (meta to aldehyde) due to resonance stabilization of the phenoxide anion by the electron-withdrawing carbonyl group.
- Selective Alkylation: Controlled methylation with 1 equivalent of base and methyl iodide targets the C4-OH exclusively, effectively "switching" the OMe/OH pattern from the Vanillin series to the Isovanillin series.

## Pathway Diagram (Graphviz)



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Caption: Synthetic pathway converting the Vanillin scaffold to the Isovanillin scaffold via a regioselective methylation of the catechol intermediate.[2][3]

## Detailed Experimental Protocols

### Step 1: Synthesis of 3-Chloro-4,5-dihydroxybenzaldehyde

Objective: Full demethylation of 5-chlorovanillin.

## Reagents:

- 5-Chlorovanillin (10.0 g, 53.6 mmol)
- Aluminum Chloride (  
) (8.0 g, 60 mmol)
- Pyridine (40 mL)
- Dichloromethane (DCM) (100 mL)

## Procedure:

- Setup: In a dry 250 mL round-bottom flask under atmosphere, dissolve 5-chlorovanillin in DCM.
- Addition: Cool to 0°C. Slowly add followed by pyridine dropwise (Exothermic!).
- Reflux: Heat the mixture to reflux (45°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) until the starting material disappears.
- Quench: Cool to 0°C and carefully quench with ice-cold dilute HCl (1M) to break the aluminum complex.
- Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over , and concentrate.
- Purification: Recrystallize from water/ethanol to yield the catechol intermediate as a grey solid.
  - Yield Target: >85%<sup>[1][6]</sup>

## Step 2: Regioselective Methylation to 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Objective: Selective methylation of the C4-hydroxyl.

Reagents:

- 3-Chloro-4,5-dihydroxybenzaldehyde (5.0 g, 29 mmol)
- Methyl Iodide (MeI) (4.12 g, 29 mmol, 1.0 equivalent)
- Lithium Carbonate (

) (2.36 g, 32 mmol) — Note:

is preferred over

for milder selectivity.

- DMF (Dimethylformamide) (25 mL)

Procedure:

- Dissolution: Dissolve the catechol intermediate in DMF in a flask equipped with a magnetic stirrer.
- Base Addition: Add  
and stir at room temperature for 15 minutes to generate the phenoxide.
- Alkylation: Add Methyl Iodide dropwise via syringe.
- Reaction: Heat to 40°C for 12 hours.
  - Critical Control: Do not overheat (>60°C) or use excess MeI, as this will lead to the dimethylated byproduct (3-chloro-4,5-dimethoxybenzaldehyde).
- Workup: Pour the reaction mixture into ice water (150 mL) and acidify to pH 3 with 1M HCl.
- Precipitation: The product often precipitates. If not, extract with EtOAc.

- Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc 4:1) is required to separate the product from unreacted catechol and dimethylated byproduct.
- Characterization: The product (CAS 54246-06-9) elutes after the dimethylated impurity but before the starting material.

## Spectroscopic Characterization

To validate the structure, specifically the position of the methoxy group, NMR analysis is definitive.

### <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

Shift (δ)	Multiplicity	Integration	Assignment	Structural Logic
9.82	Singlet (s)	1H	-CHO	Aldehyde proton.
10.25	Broad (s)	1H	-OH	Phenolic proton (exchangeable).
7.55	Doublet (d)	1H	Ar-H (C2)	Meta-coupling ( ) with C6.
7.38	Doublet (d)	1H	Ar-H (C6)	Meta-coupling ( ) with C2.
3.85	Singlet (s)	3H	-OCH <sub>3</sub>	Methoxy group at C4.

Interpretation: The key differentiator from 5-chlorovanillin is the NOE (Nuclear Overhauser Effect) spectrum. Irradiating the methoxy signal at 3.85 ppm will show NO enhancement of the aromatic protons in the target molecule (since the OMe is at C4, flanked by Cl and OH, it has no adjacent aromatic protons).

- Contrast: In 5-chlorovanillin (OMe at C3), irradiating the OMe would enhance the C2 proton.

## IR Spectrum (KBr)

- 3350  $\text{cm}^{-1}$ : Broad O-H stretch.
- 1680  $\text{cm}^{-1}$ : C=O stretch (Aldehyde, conjugated).
- 1585, 1490  $\text{cm}^{-1}$ : C=C Aromatic ring stretch.

## Applications in Drug Discovery[10]

The 3-Chloro-5-hydroxy-4-methoxy scaffold is a pharmacophore distinct from vanillin due to the steric bulk of the chlorine atom adjacent to the methoxy group, which forces the methoxy group out of planarity, altering binding affinity.

- COMT Inhibitors: Used in the synthesis of Entacapone analogs. The chlorinated ring provides metabolic stability against ring hydroxylation.
- Tyrosine Kinase Inhibitors: The aldehyde serves as a "warhead" precursor for forming Schiff bases or styryl linkers in inhibitors targeting EGFR.
- Linker Chemistry: The C5-OH provides a handle for attaching PROTAC linkers, while the C3-Cl provides lipophilicity to improve cell permeability.

## Safety & Handling (GHS)

Signal Word:WARNING

GHS Code	Hazard Statement	Precaution
H315	Causes skin irritation.	Wear nitrile gloves.
H319	Causes serious eye irritation.	Use eye protection/face shield.
H335	May cause respiratory irritation.	Handle in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (

). The aldehyde is susceptible to oxidation to the benzoic acid if exposed to air for prolonged periods.

## References

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## Sources

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